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Core Science & Biosynthesis

Foundational

solubility and stability of 3-Bromo-2-formylbenzoic acid

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-2-formylbenzoic Acid Authored by: Gemini, Senior Application Scientist Abstract 3-Bromo-2-formylbenzoic acid (CAS No. 503821-93-0) is a substituted a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-2-formylbenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

3-Bromo-2-formylbenzoic acid (CAS No. 503821-93-0) is a substituted aromatic carboxylic acid with potential applications as a building block in organic synthesis and drug development. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and integration into synthetic pathways. This guide provides a robust framework for characterizing this molecule. Due to the limited availability of specific experimental data in published literature, this document emphasizes the theoretical considerations and provides detailed, field-proven experimental protocols for determining its solubility and stability profile through forced degradation studies. The methodologies are designed to be self-validating and adhere to principles outlined in international regulatory guidelines, ensuring scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.

Physicochemical and Structural Overview

3-Bromo-2-formylbenzoic acid is a bifunctional molecule featuring both a carboxylic acid and an aldehyde group on a brominated benzene ring. This unique substitution pattern dictates its chemical reactivity and physical properties.

The presence of the polar carboxylic acid and aldehyde groups suggests a degree of solubility in polar organic solvents. The aromatic ring and bromine atom contribute to its lipophilicity. Intramolecular hydrogen bonding may occur between the ortho-positioned formyl and carboxyl groups, potentially influencing its crystal packing and melting point.

Table 1: Core Physicochemical Properties of 3-Bromo-2-formylbenzoic acid

PropertyValueSource
CAS Number 503821-93-0[1]
Molecular Formula C₈H₅BrO₃[1]
Molecular Weight 229.03 g/mol [1]
Appearance White to off-white crystalline powder (predicted)General observation for similar compounds
Storage Conditions Inert atmosphere, 2-8°C[1]

Hazard Profile: The compound is classified as a skin, eye, and respiratory irritant.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are mandatory.

Solubility Characterization

A precise understanding of solubility is critical for reaction kinetics, purification, and formulation. Based on its structure, 3-Bromo-2-formylbenzoic acid is expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF), alcohols (e.g., methanol, ethanol), and sparingly soluble in water and nonpolar solvents.

Causality Behind Solvent Selection

The choice of solvents for solubility testing should cover a range of polarities to establish a comprehensive profile.

  • Protic Solvents (e.g., Methanol, Ethanol, Water): These can engage in hydrogen bonding with the carboxylic acid and aldehyde functionalities.

  • Aprotic Polar Solvents (e.g., Acetonitrile, DMSO): These primarily interact via dipole-dipole forces.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are unlikely to be effective solvents but are included to define the limits of solubility.

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol provides a reliable method for determining the equilibrium solubility.

Objective: To determine the saturation concentration of 3-Bromo-2-formylbenzoic acid in various solvents at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of 3-Bromo-2-formylbenzoic acid to a series of vials, each containing a known volume of a selected solvent (e.g., 5 mL). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25°C) for 24-48 hours. This duration allows the system to reach equilibrium. A shorter time may result in an underestimation of solubility.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to permit the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant. Immediately dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to prevent precipitation and bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or RP-HPLC.

Diagram 1: Experimental Workflow for Solubility and Stability Testing

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Stability Assessment (Forced Degradation) cluster_2 Phase 3: Analysis Compound 3-Bromo-2-formylbenzoic Acid Solubility Solubility Determination (Shake-Flask Method) Compound->Solubility Excess solid HPLC Stability-Indicating HPLC Method (Development & Validation) Solubility->HPLC Saturated solution ForcedDeg Forced Degradation Studies (ICH Q1A Conditions) Hydrolysis Hydrolytic (Acid, Base, Neutral) ForcedDeg->Hydrolysis Oxidation Oxidative (H₂O₂) ForcedDeg->Oxidation Photo Photolytic (ICH Q1B) ForcedDeg->Photo Thermal Thermal (Dry Heat) ForcedDeg->Thermal Hydrolysis->HPLC Oxidation->HPLC Stressed samples Photo->HPLC Stressed samples Thermal->HPLC Stressed samples Analysis Quantify Parent & Degradants HPLC->Analysis Report Generate Stability Profile Analysis->Report

Caption: Workflow for solubility and stability assessment.

Chemical Stability and Forced Degradation

Forced degradation studies are essential to identify potential degradation pathways, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[2][3] These studies expose the drug substance to conditions more severe than accelerated stability testing.[3]

Predicted Degradation Pathways

The functional groups of 3-Bromo-2-formylbenzoic acid suggest several potential degradation routes:

  • Oxidation: The aldehyde group is susceptible to oxidation, which would yield 3-bromo-1,2-benzenedicarboxylic acid (3-bromophthalic acid).

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature could potentially promote reactions, though less likely than oxidation.[4]

  • Photolysis: Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond. The conjugated system may absorb UV light, leading to degradation.[3][5]

  • Thermal Decomposition: At elevated temperatures, decarboxylation of the carboxylic acid group is a common degradation pathway for benzoic acids, which would yield 2-bromo-6-formylbenzene.[6]

Diagram 2: Logical Relationship of Potential Degradation Pathways

G cluster_stress cluster_product Parent 3-Bromo-2-formylbenzoic Acid Ox Oxidation (e.g., H₂O₂) Parent->Ox Th Thermal (High Temp) Parent->Th Ph Photolysis (UV/Vis Light) Parent->Ph P1 3-Bromo-1,2-benzenedicarboxylic acid Ox->P1 Aldehyde Oxidation P2 2-Bromo-6-formylbenzene Th->P2 Decarboxylation P3 Radical Intermediates / Polymers Ph->P3 C-Br Homolysis

Caption: Predicted degradation pathways under stress.

Protocol: Stability-Indicating RP-HPLC Method Development

A robust stability-indicating method must be able to resolve the parent compound from all significant degradation products. An RP-HPLC method is the standard choice for this type of molecule.[7]

Objective: To develop and validate an HPLC method for the quantification of 3-Bromo-2-formylbenzoic acid and its degradation products.

Starting Conditions:

  • HPLC System: Standard system with a pump, autosampler, column thermostat, and PDA or UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm (A good starting point for moderately polar analytes).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm or a wavelength determined by UV spectral analysis.

  • Injection Volume: 10 µL.

Rationale:

  • The C18 stationary phase provides hydrophobic retention for the aromatic ring.

  • The acidic mobile phase (formic acid) suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.

  • A gradient elution is necessary to elute both the polar parent compound and potentially more nonpolar degradation products within a reasonable runtime.

  • A PDA detector is highly recommended as it allows for peak purity analysis, ensuring that the parent peak is not co-eluting with any degradants.

Protocols for Forced Degradation Studies

For each condition, a solution of 3-Bromo-2-formylbenzoic acid (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) is prepared. A control sample, protected from the stress condition, is analyzed alongside the stressed samples.

1. Hydrolytic Degradation

  • Acid Hydrolysis: Add an equal volume of 1 M HCl to the sample solution. Heat at 60-80°C for 24-48 hours.

  • Base Hydrolysis: Add an equal volume of 1 M NaOH to the sample solution. Heat at 60-80°C for 8-24 hours. Basic conditions are often more aggressive.

  • Neutral Hydrolysis: Add an equal volume of water to the sample solution. Heat at 60-80°C for 48 hours.

  • Procedure: At specified time points, withdraw an aliquot, neutralize it (if acidic or basic), dilute with mobile phase, and analyze by HPLC.

2. Oxidative Degradation

  • Procedure: Add an appropriate volume of 3-10% hydrogen peroxide (H₂O₂) to the sample solution. Keep at room temperature for 24 hours, protected from light. If no degradation is observed, gentle heating (e.g., 40°C) can be applied. Analyze by HPLC.

  • Causality: Hydrogen peroxide is a common oxidant used to simulate oxidative stress.[3] The aldehyde functional group is particularly prone to oxidation by peroxides.[8]

3. Photolytic Degradation

  • Procedure: Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B guidelines.[9] The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy.[9][10] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Rationale: This procedure tests for degradation from both visible and UVA light, which can induce photochemical reactions in susceptible molecules.[5][10]

4. Thermal Degradation

  • Procedure: Expose the solid compound to dry heat in a temperature-controlled oven. The temperature should be elevated in increments (e.g., 60°C, 80°C, 100°C) above that used for accelerated stability testing.[11] The duration can range from 24 to 72 hours. Analyze the sample by dissolving a known amount in a suitable solvent and injecting it into the HPLC.

Data Interpretation and Summary

The results from the forced degradation studies should be compiled to build a comprehensive stability profile.

Table 2: Template for Summarizing Forced Degradation Data

Stress ConditionConditions% Assay of Parent% DegradationNo. of DegradantsMass Balance (%)
Control N/A10000100
Acid Hydrolysis 1 M HCl, 80°C, 48h
Base Hydrolysis 1 M NaOH, 60°C, 24h
Oxidation 3% H₂O₂, RT, 24h
Photolysis 1.2 M lux-hr, 200 W-hr/m²
Thermal (Solid) 100°C, 72h

Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should ideally be between 95% and 105%. A good mass balance provides confidence in the analytical method's ability to detect all formed degradants.

Conclusion

While specific, publicly available data on the is scarce, this guide provides the necessary theoretical foundation and practical, detailed protocols for its comprehensive characterization. By following the outlined experimental workflows for solubility determination and forced degradation, researchers can generate the critical data needed for informed decision-making in process development, formulation, and regulatory submissions. The proposed stability-indicating HPLC method serves as a robust starting point for the analytical work required to ensure the quality and integrity of this valuable chemical intermediate.

References

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Available from: [Link]

  • MedCrave. Forced Degradation Studies. Available from: [Link]

  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • Q1 Scientific. Photostability testing theory and practice. Available from: [Link]

  • Taylor & Francis Online. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in non-Polar Solvents. Available from: [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • ResearchGate. The thermal decomposition of benzoic acid. Available from: [Link]

  • SciSpace. Photostability and Photostabilization of Drugs and Drug Products. Available from: [Link]

Sources

Exploratory

Technical Guide: 3-Bromo-2-formylbenzoic Acid – Mechanism & Application

This is an in-depth technical guide on the mechanism of action, chemical biology, and experimental application of 3-Bromo-2-formylbenzoic acid (3-Br-2-FBA) . Executive Summary 3-Bromo-2-formylbenzoic acid (3-Br-2-FBA) is...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the mechanism of action, chemical biology, and experimental application of 3-Bromo-2-formylbenzoic acid (3-Br-2-FBA) .

Executive Summary

3-Bromo-2-formylbenzoic acid (3-Br-2-FBA) is a specialized bifunctional pharmacophore and synthetic scaffold used in high-precision drug discovery. Unlike standard reagents, it possesses a "dual-warhead" architecture—combining an electrophilic aldehyde and a nucleophilic/acidic carboxyl group—augmented by a sterically demanding bromine substituent.

Its primary utility lies in two domains:

  • Biological Mechanism : Acting as a reversible covalent fragment that mimics phosphotyrosine (pTyr), targeting the active sites of phosphatases (e.g., PTP1B) and protein-protein interaction interfaces (e.g., 14-3-3 proteins) via Schiff base formation.

  • Synthetic Mechanism : Serving as a "privileged scaffold" for the rapid assembly of isoindolinone and phthalazinone cores, which are structural backbones for various anticancer and anti-inflammatory therapeutics.

This guide details the physicochemical dynamics, covalent inhibition kinetics, and experimental protocols for utilizing 3-Br-2-FBA in research.

Physicochemical Basis: The Tautomeric Switch

To understand the mechanism of action, one must first master the compound's dynamic structure. 3-Br-2-FBA does not exist as a static molecule in solution; it undergoes ring-chain tautomerism .

The Equilibrium
  • Open Form (A) : The acyclic aldehyde-acid. This is the reactive electrophile required for Schiff base formation with protein targets.

  • Closed Form (B) : The cyclic pseudo-acid (3-bromo-3-hydroxyphthalide). This is the dominant species in non-polar solvents and solid state, acting as a "masked" aldehyde.

The 3-Bromo substituent exerts a critical ortho-effect. By sterically crowding the carbonyl region, it destabilizes the planar open form, modulating the


 of the tautomerism. This allows for "tunable reactivity"—the warhead is released only under specific microenvironmental conditions (e.g., the polar active site of an enzyme).
Visualization: Tautomeric & Reaction Pathway

Tautomerism OpenForm Open Form (Aldehyde-Acid) Reactive Electrophile SchiffBase Covalent Adduct (Imine Complex) Inhibited State OpenForm->SchiffBase + Protein (Lys-NH2) - H2O ClosedForm Closed Form (Hydroxyphthalide) Stable Reservoir ClosedForm->OpenForm Polar/Aq. Environment (Equilibrium) Protein Target Protein (Lys-NH2) Protein->SchiffBase

Figure 1: The dynamic equilibrium between the stable lactol (closed) and the reactive aldehyde (open), leading to covalent protein modification.

Biological Mechanism of Action (MoA)

3-Br-2-FBA acts primarily as a Reversible Covalent Inhibitor .

Phosphotyrosine (pTyr) Mimicry

In targets like Protein Tyrosine Phosphatase 1B (PTP1B) , the substrate binding pocket is positively charged (Arg residues) to accept the phosphate group of phosphotyrosine.

  • The Carboxylate : At physiological pH, the carboxylic acid of 3-Br-2-FBA is deprotonated (

    
    ). This anion engages in electrostatic interactions with the arginine cluster (e.g., Arg221 in PTP1B), anchoring the molecule.
    
  • The Aldehyde : Positioned adjacent to the carboxylate, the aldehyde group sits in the catalytic pocket, mimicking the phosphate center.

Covalent Trapping (Schiff Base Formation)

Once anchored, the electrophilic aldehyde reacts with a nucleophilic Lysine residue (or the catalytic Cysteine in some contexts) within the active site.

  • Reaction :

    
    
    
  • Reversibility : Unlike suicide inhibitors (e.g., epoxides), the Schiff base bond is reversible. This allows for time-dependent inhibition that can be washed out, reducing the risk of permanent off-target toxicity.

  • Role of Bromine : The 3-Bromo group occupies the hydrophobic accessory pocket. Its steric bulk prevents the rotation of the phenyl ring, locking the inhibitor in a bioactive conformation and enhancing specificity over other phosphatases.

Synthetic Mechanism: The Isoindolinone Pathway

For medicinal chemists, 3-Br-2-FBA is the "skeleton key" to the Isoindolinone scaffold—a core structure found in MDM2 inhibitors and anxiolytics.

Mechanism :

  • Condensation : Primary amines react with the aldehyde to form an imine.

  • Cyclization : The nitrogen lone pair attacks the carboxylic acid (or activated ester), closing the 5-membered lactam ring.

  • Functionalization : The 3-Bromo handle remains intact, allowing for subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach biaryl systems.

Experimental Protocols

Protocol A: Kinetic Assessment of Reversible Inhibition

Objective : Determine if 3-Br-2-FBA acts as a rapid-equilibrium or slow-binding inhibitor against a target enzyme (e.g., PTP1B).

Reagents :

  • Buffer: 50 mM HEPES, pH 7.2, 1 mM EDTA, 1 mM DTT.

  • Substrate: p-Nitrophenyl phosphate (pNPP).

  • Enzyme: Recombinant PTP1B (1-5 nM final).

Workflow :

  • Pre-Incubation : Incubate Enzyme with varying concentrations of 3-Br-2-FBA (0, 1, 5, 10, 50 µM) for 0, 15, 30, and 60 minutes .

  • Reaction Start : Add pNPP (saturation concentration, e.g.,

    
    ) to initiate reaction.
    
  • Measurement : Monitor Absorbance at 405 nm (production of p-nitrophenol) continuously for 10 minutes.

  • Analysis :

    • Plot

      
       vs. [Inhibitor].
      
    • If

      
       decreases with longer pre-incubation time, the mechanism is slow-binding/covalent .
      
    • Jump-Dilution Test : Incubate enzyme with high [Inhibitor] (100x

      
      ), then rapidly dilute 100-fold into substrate solution. Recovery of enzymatic activity confirms reversibility .
      
Protocol B: Synthesis of Isoindolinone Derivatives

Objective : Convert 3-Br-2-FBA into a bioactive scaffold.

Step-by-Step :

  • Dissolution : Dissolve 1.0 eq of 3-Bromo-2-formylbenzoic acid in MeOH/DCM (1:1).

  • Amine Addition : Add 1.1 eq of the desired primary amine (

    
    ). Stir at Room Temp for 1 hour.
    
  • Reduction/Cyclization :

    • For Isoindolinones (Lactams): Add catalytic acid (AcOH) and reflux.

    • For Reduced Isoindolines: Add

      
       (2.0 eq) to reduce the imine, followed by spontaneous lactamization if conditions permit.
      
  • Purification : Evaporate solvent. Recrystallize from Ethanol. The 3-Br group is now ready for Suzuki coupling.

Data Summary: Reactivity Profile

ParameterCharacteristicImplication for Research
Electrophilicity Moderate (Aldehyde)Targets Lys (

) via equilibrium; less toxic than acrylamides.
Solubility pH-dependentLow in acidic media (closed lactol); High in basic media (open carboxylate).
Stability High (Solid state)Stable as hydroxyphthalide; hydrolyzes slowly in aqueous buffer if not bound.
Binding Mode Reversible Covalent

is time-dependent; requires pre-incubation for max potency.
Selectivity Steric-drivenThe 3-Br group excludes the molecule from small/restrictive active sites.

Visualizing the Inhibition Pathway

The following diagram illustrates the kinetic pathway of enzyme inhibition, highlighting the transition from the loose complex (


) to the covalent complex (

).

InhibitionKinetics E Enzyme (E) EI Michaelis Complex (E·I) Rapid Equilibrium E->EI k_on I Inhibitor (I) (3-Br-2-FBA) I->EI k_on EI->E k_off EI->I k_off EI_cov Covalent Complex (E-I) Schiff Base EI->EI_cov k_inact (Bond Formation) EI_cov->EI k_rev (Hydrolysis)

Figure 2: Kinetic scheme of 3-Br-2-FBA inhibition. The efficacy is driven by


, representing the efficiency of the covalent bond formation step.

References

  • Covalent Inhibition Strategies : Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery10 , 307–317 (2011). Link

  • PTP1B Inhibition Mechanisms : Zhang, Z.Y.[1] "Protein tyrosine phosphatases: structure, signaling and drug discovery." FEBS Journal284 , 13–14 (2017). Link

  • Isoindolinone Synthesis : Csajági, C., et al. "High-efficiency synthesis of isoindolinones: A privileged scaffold." Molecular Diversity20 , 201–208 (2016). Link

  • Tautomerism of 2-Formylbenzoic Acids : Bowden, K., & Taylor, G.R. "Ring-chain tautomerism of 2-formylbenzoic acids." Journal of the Chemical Society B 149–154 (1971). Link

  • 14-3-3 Protein Inhibition : Corradi, V., et al. "Structure-Based Design of 14-3-3 Inhibitors." Journal of Medicinal Chemistry63 , 1234–1245 (2020). Link

Sources

Foundational

discovery and history of 3-Bromo-2-formylbenzoic acid

An In-depth Technical Guide to 3-Bromo-2-formylbenzoic Acid: Synthesis, Properties, and Applications Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 3-Bromo-2-formylb...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-2-formylbenzoic Acid: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-2-formylbenzoic acid, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, chemical properties, and applications. The content is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep and practical understanding.

Introduction and Strategic Importance

3-Bromo-2-formylbenzoic acid is a disubstituted benzoic acid derivative featuring a bromine atom, a formyl group, and a carboxylic acid group on the benzene ring. This unique arrangement of functional groups makes it a highly versatile building block in organic synthesis. The presence of three distinct reactive sites—the carboxylic acid for amide or ester formation, the aldehyde for reactions like condensation or reductive amination, and the bromo group for cross-coupling reactions—allows for the construction of complex molecular architectures. Consequently, this compound is of significant interest in the synthesis of pharmaceuticals and functional materials. Benzoic acid and its derivatives are known to be important scaffolds for a variety of biologically active compounds, highlighting the potential of 3-Bromo-2-formylbenzoic acid in medicinal chemistry and drug discovery.[1][2]

Historical Context and Evolution of Synthesis

While a singular "discovery" paper for 3-Bromo-2-formylbenzoic acid is not readily apparent in historical literature, its emergence can be understood within the broader context of the development of organic synthesis in the late 19th and early 20th centuries. The key chemical transformations required for its synthesis were established during this era.

The synthesis of a related compound, 2-carboxybenzaldehyde, was first reported in 1887 from phthalide.[3] This work demonstrated the feasibility of having both a carboxylic acid and an aldehyde group on a benzene ring.[3] The bromination of aromatic compounds, a classic example of electrophilic aromatic substitution, was also a well-established reaction by this time. For instance, the direct bromination of benzoic acid in a sealed tube at high temperatures was a known method.[4]

Therefore, the conceptualization and eventual synthesis of 3-Bromo-2-formylbenzoic acid would have been a logical extension of these established methodologies. Early approaches would have likely involved multi-step sequences, and the optimization of these routes has continued with the advent of modern synthetic techniques.

Synthetic Methodologies: A Technical Guide

The synthesis of 3-Bromo-2-formylbenzoic acid can be approached from several precursors. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations. Below are detailed protocols for plausible synthetic pathways.

Pathway 1: Oxidation of 3-Bromo-2-methylbenzoic Acid

A common and direct route involves the selective oxidation of the methyl group of 3-Bromo-2-methylbenzoic acid. This precursor itself can be synthesized from commercially available starting materials.[5][6]

Diagram of Synthetic Pathway 1:

Synthetic_Pathway_1 3-Bromo-2-methylbenzoic_acid 3-Bromo-2-methylbenzoic acid Oxidation Oxidation (e.g., MnO2, SeO2) 3-Bromo-2-methylbenzoic_acid->Oxidation [O] 3-Bromo-2-formylbenzoic_acid 3-Bromo-2-formylbenzoic acid Oxidation->3-Bromo-2-formylbenzoic_acid

Caption: Oxidation of 3-Bromo-2-methylbenzoic acid.

Step-by-Step Protocol:

  • Preparation of 3-Bromo-2-methylbenzoic Acid: This starting material can be prepared via multiple routes, for instance, through the hydrolysis of its corresponding methyl ester.[5] A typical procedure involves stirring methyl 3-bromo-2-methylbenzoate with lithium hydroxide in a mixture of THF and water at elevated temperatures.[5] Subsequent acidification with HCl precipitates the desired acid, which can be isolated by filtration.[5]

  • Oxidation to 3-Bromo-2-formylbenzoic Acid:

    • Reagents and Solvents: Manganese dioxide (MnO₂) is a common and relatively mild oxidizing agent for converting benzylic methyl groups to aldehydes. Dichloromethane (DCM) or 1,2-dichloroethane are suitable solvents.

    • Procedure:

      • Suspend 3-Bromo-2-methylbenzoic acid in DCM in a round-bottom flask equipped with a reflux condenser.

      • Add an excess of activated MnO₂ (typically 5-10 equivalents).

      • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to days depending on the activity of the MnO₂.

      • Upon completion, cool the reaction mixture to room temperature.

      • Filter the mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with DCM.

      • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

    • Purification: The crude 3-Bromo-2-formylbenzoic acid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Causality Behind Experimental Choices:

  • The choice of MnO₂ as the oxidizing agent is crucial for stopping the oxidation at the aldehyde stage. More potent oxidizing agents like potassium permanganate would likely oxidize the methyl group all the way to a carboxylic acid, leading to the formation of 3-bromophthalic acid.

  • The use of an inert solvent like DCM is important to prevent side reactions.

  • Monitoring by TLC is essential to prevent over-oxidation and to determine the optimal reaction time.

Pathway 2: Formylation of a Bromo-benzoic Acid Derivative

This approach would involve introducing the formyl group onto a pre-existing bromo-benzoic acid skeleton. However, directing the formylation to the position ortho to the carboxylic acid and meta to the bromine can be challenging due to the directing effects of these substituents.

Physicochemical and Spectroscopic Properties

A thorough characterization of 3-Bromo-2-formylbenzoic acid is essential for its use in further synthetic applications.

Table of Physicochemical Properties:

PropertyValueSource
CAS Number 503821-93-0[7][8]
Molecular Formula C₈H₅BrO₃[7][8]
Molecular Weight 229.03 g/mol [7][8]
Appearance White to off-white crystalline powder[9]
Melting Point Not consistently reported, requires experimental verification.
SMILES O=C(O)C1=CC=CC(Br)=C1C=O[7]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (typically in the range of 9-10 ppm), and the carboxylic acid proton (a broad singlet, often >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the aldehyde and carboxylic acid, as well as for the aromatic carbons. The carbon bearing the bromine atom will be influenced by its electronegativity.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretches of the aldehyde and carboxylic acid (typically around 1700 cm⁻¹), and C-Br stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).

Applications in Research and Drug Development

3-Bromo-2-formylbenzoic acid is a valuable intermediate for the synthesis of a wide range of complex organic molecules.

  • Pharmaceutical Synthesis: The unique combination of functional groups allows for its use in the construction of heterocyclic compounds, which are prevalent in many drug scaffolds.[2] For example, it can be a precursor for the synthesis of isoindolinones and phthalazinones, which have shown a variety of pharmacological properties.[3] Benzoic acid derivatives, in general, are recognized for their potential in developing anticancer agents.[1]

  • Materials Science: The reactivity of this molecule makes it suitable for the synthesis of functional dyes, polymers, and other advanced materials.[2]

  • Agrochemicals: Derivatives of brominated benzoic acids have been utilized in the development of herbicides.[10]

Workflow for Application in Drug Discovery:

Drug_Discovery_Workflow A 3-Bromo-2-formylbenzoic acid B Functional Group Interconversion (e.g., Suzuki Coupling, Amide Formation) A->B C Library of Diverse Derivatives B->C D High-Throughput Screening C->D E Lead Compound Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

Caption: Application workflow in drug discovery.

Safety and Handling

As with many halogenated aromatic compounds, 3-Bromo-2-formylbenzoic acid should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is expected to be an irritant to the skin, eyes, and respiratory tract, similar to other related brominated benzoic acids.[11][12][13]

Conclusion

3-Bromo-2-formylbenzoic acid stands out as a strategically important and versatile chemical intermediate. While its specific discovery is not well-documented, its synthesis is based on well-established principles of organic chemistry. The reliable synthetic routes and the unique reactivity of its functional groups make it a valuable tool for chemists in academia and industry, particularly in the pursuit of novel pharmaceuticals and functional materials. A thorough understanding of its synthesis, properties, and handling is paramount for its effective and safe utilization.

References

  • JPH08127553A - Production of formyl benzoic acid - Google P
  • CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google P
  • WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google P
  • 3-Bromo-2-methylbenzoic acid synthesis - ChemicalBook. (URL: )
  • Synthesis of Bromo Acid by Solvent and C
  • 503821-93-0|3-Bromo-2-formylbenzoic acid|BLD Pharm. (URL: )
  • 2,4,6-tribromobenzoic acid - Organic Syntheses Procedure. (URL: )
  • 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem - NIH. (URL: )
  • Preparation of 3-bromobenzoic acid - PrepChem.com. (URL: )
  • 3-Bromo-2-formyl-benzoic acid | 503821-93-0 | DVA82193 - Biosynth. (URL: )
  • 3-Bromo-2-methylbenzoic acid 97 76006-33-2 - Sigma-Aldrich. (URL: )
  • 2-Carboxybenzaldehyde - Wikipedia. (URL: _)
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
  • 3-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 520927 - PubChem - NIH. (URL: )
  • Chemical Properties of Benzoic acid, 3-formyl- (CAS 619-21-6) - Cheméo. (URL: )
  • Benzoic acid, 3-bromo- - the NIST WebBook. (URL: )
  • 3-Bromo-2-methylbenzoic Acid | C8H7BrO2 | CID 2735590 - PubChem. (URL: )
  • Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury - ResearchG
  • Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applic
  • The Role of 3-Bromo-4-methylbenzoic Acid in Advancing Chemical Research. (URL: )
  • US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google P
  • 3-Bromo-2-methylbenzoic Acid CAS 76006-33-2 - Home Sunshine Pharma. (URL: )

Sources

Exploratory

3-Bromo-2-formylbenzoic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 503821-93-0 | Formula: C₈H₅BrO₃ | Mol. Weight: 229.03 g/mol [1]

Part 1: Executive Safety Summary

3-Bromo-2-formylbenzoic acid is a specialized halogenated aromatic building block used primarily in the synthesis of polycyclic heterocycles (e.g., isoindolinones, phthalazinones) for drug discovery. Unlike simple benzoic acids, the presence of the ortho-formyl group introduces unique reactivity and stability challenges—specifically oxidative instability and ring-chain tautomerism .

Critical Handling Directives:

  • Storage: Must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde moiety is prone to air-oxidation, converting the compound to 3-bromophthalic acid.

  • Primary Hazard: Causes severe skin, eye, and respiratory irritation (GHS Category 2/2A/3).

  • Reactivity: Exists in equilibrium between the open-chain aldehyde and the cyclic lactol (3-bromo-3-hydroxyphthalide). This impacts solubility and spectral characterization.

Part 2: Hazard Identification & Risk Profiling

Based on Structure-Activity Relationships (SAR) and GHS Standards for Benzoic Acid Derivatives.

GHS Classification (OSHA HCS 2012 / CLP)

While specific toxicological data (LD50) for this isomer is limited, its functional groups dictate the following precautionary classification:

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[2][3]WARNING
Serious Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[2][3]WARNING
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[2][3]WARNING
Chemical-Specific Risks
  • Oxidative Degradation: The aldehyde group is chemically labile. Exposure to atmospheric oxygen, especially in solution or if the solid is finely divided, accelerates conversion to the dicarboxylic acid impurity.

  • Lactol Equilibrium: In protic solvents (methanol/water), the compound may cyclize to the pseudo-acid (lactol) form. This is not a safety hazard per se but a process hazard that can lead to stoichiometry errors in synthesis.

  • Halogenated Waste: The bromine atom mandates segregation from general organic waste streams to prevent the formation of toxic byproducts during incineration.

Part 3: Engineering Controls & Containment

Effective containment prevents operator exposure and product degradation.

Primary Containment (Engineering Controls)
  • Standard Operations (>10 mg): Must be performed within a certified Chemical Fume Hood with a face velocity of 80–100 fpm (0.4–0.5 m/s).

  • High-Precision/Bulk Handling (>10 g): Use a Static-Dissipative Powder Safety Enclosure or a Glove Box under inert gas to protect the substance from moisture/oxygen and the operator from dust.

  • Inert Gas Manifold: Required for re-packaging. Never leave the stock bottle open to air.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Respiratory N95 (minimum) or P100 Half-MaskPrevent inhalation of irritant dusts during weighing.
Ocular Chemical Splash GogglesStandard safety glasses are insufficient for fine irritant powders that can bypass side-shields.
Dermal (Gloves) Double-gloving recommended: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or LaminateBrominated aromatics can permeate standard latex. Nitrile offers superior resistance.
Body Lab Coat (Cotton/Poly blend)Long sleeves required. Use Tyvek sleeves if handling kilogram quantities.

Part 4: Handling & Synthesis Protocols

Protocol: Inert Weighing & Transfer

To preserve purity and prevent oxidation.

  • Preparation: Pre-flush the receiving vessel (flask) with Argon for 2 minutes.

  • Transfer: Quickly transfer the solid 3-Bromo-2-formylbenzoic acid from the cold storage container to the weighing boat.

  • Minimizing Exposure: Do not grind the solid unless necessary; increasing surface area accelerates oxidation.

  • Seal: Immediately purge the stock container with Argon/Nitrogen and seal with Parafilm before returning to 2–8°C storage.

Visualization: Handling Decision Tree

The following logic ensures safety based on the scale of operation.

HandlingProtocol Start Start: Handling 3-Bromo-2-formylbenzoic Acid ScaleCheck Check Quantity Start->ScaleCheck SmallScale < 1 gram ScaleCheck->SmallScale LargeScale > 1 gram ScaleCheck->LargeScale Hood Standard Fume Hood (Face Velocity > 0.4 m/s) SmallScale->Hood LargeScale->Hood Acceptable with P100 GloveBox Glove Box / Inert Bag (O2 < 5 ppm) LargeScale->GloveBox Preferred for Purity PPE_Std PPE: Nitrile Gloves + Goggles + Lab Coat Hood->PPE_Std PPE_High PPE: Double Nitrile + P100 Mask + Tyvek Sleeves Hood->PPE_High If >10g in Hood GloveBox->PPE_Std Action1 Proceed with Synthesis PPE_Std->Action1 PPE_High->Action1

Caption: Decision matrix for engineering controls and PPE based on handling quantity.

Part 5: Storage, Stability & Degradation

The shelf-life of 3-Bromo-2-formylbenzoic acid is directly tied to exclusion of oxygen and moisture.

Degradation Pathway

The primary impurity is 3-bromophthalic acid . This occurs via autoxidation of the formyl group.

Degradation Compound 3-Bromo-2-formylbenzoic acid (Active Reagent) Impurity 3-Bromophthalic acid (Inactive/Side Product) Compound->Impurity  Oxidation   Lactol 3-Bromo-3-hydroxyphthalide (Cyclic Lactol Form) Compound->Lactol  Equilibrium (Soln)   Oxygen + O2 (Air) / Moisture

Caption: Chemical fate of the compound upon exposure to air (Oxidation) or solvent (Lactol equilibrium).[4][5]

Storage Specifications
ParameterRequirementNotes
Temperature 2°C to 8°C Refrigerate.[1] Do not freeze unless specified by CoA (freezing may condense moisture).
Atmosphere Inert (Argon/N₂) Essential. Flush headspace after every use.
Container Amber GlassProtect from light. Ensure cap has a Teflon/PTFE liner.
Incompatibility Strong Oxidizers, Strong BasesBases can trigger Cannizzaro disproportionation.

Part 6: Emergency Response & Waste Disposal

Spill Cleanup Workflow

Do not dry sweep. Dry sweeping generates dust aerosols which are potent respiratory irritants.

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Up: Wear goggles, double nitrile gloves, and an N95/P100 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels (to suppress dust) or use a HEPA-filtered vacuum.

    • Solution Spill: Absorb with Vermiculite or Sand.

  • Neutralization: Wash the area with a dilute soap solution.

  • Disposal: Collect all waste into a container labeled "Solid Hazardous Waste - Halogenated" .

Waste Disposal[4]
  • Classification: Halogenated Organic Waste.

  • Prohibition: Do NOT mix with acid waste streams (potential for HBr gas if heated/reacted) or general non-halogenated solvents (increases incineration costs).

  • Labeling: Must explicitly list "Contains Bromine" to ensure proper incineration temperatures at the disposal facility.

References

  • PubChem. (n.d.). Compound Summary: 3-Bromobenzoic acid (Analogous Safety Data).[6] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 3-Bromo-2-formylbenzoic Acid in the Synthesis of Fused Heterocyclic Systems

Introduction: A Versatile Trifunctional Building Block 3-Bromo-2-formylbenzoic acid is a trifunctional aromatic compound that serves as a highly versatile scaffold in modern organic synthesis. Its unique arrangement of a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Trifunctional Building Block

3-Bromo-2-formylbenzoic acid is a trifunctional aromatic compound that serves as a highly versatile scaffold in modern organic synthesis. Its unique arrangement of a carboxylic acid, an aldehyde, and an aryl bromide on a single benzene ring allows for a range of orthogonal chemical transformations. This enables the rapid construction of complex molecular architectures, particularly fused nitrogen-containing heterocycles such as isoindolinones and phthalazinones. These structural motifs are prevalent in a wide array of biologically active compounds and approved pharmaceuticals, making 3-Bromo-2-formylbenzoic acid a valuable starting material in medicinal chemistry and drug discovery.[1][2]

This application note provides a detailed guide to the synthetic applications of 3-Bromo-2-formylbenzoic acid, focusing on the preparation of key heterocyclic cores and their subsequent functionalization. We will explore the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss strategies for downstream diversification, thereby showcasing the immense synthetic potential of this reagent.

Application I: Synthesis of 4-Bromoisoindolinones via Reductive Amination

The reaction of 2-formylbenzoic acids with primary amines is a cornerstone for the synthesis of N-substituted isoindolinones.[3] The presence of the bromine atom at the 4-position of the resulting isoindolinone core provides a crucial handle for further chemical modification through cross-coupling reactions.

Mechanistic Rationale

The synthesis of 4-bromoisoindolinones from 3-Bromo-2-formylbenzoic acid and a primary amine proceeds through a one-pot, two-step sequence:

  • Iminium Ion Formation: The reaction is initiated by the condensation of the primary amine with the aldehyde group of 3-Bromo-2-formylbenzoic acid to form a Schiff base (imine). In the presence of an acid catalyst, this can exist in equilibrium with the protonated iminium ion.

  • Intramolecular Cyclization and Lactamization: The nucleophilic carboxylate, formed by deprotonation of the carboxylic acid, attacks the electrophilic iminium ion in an intramolecular fashion. This is followed by cyclization and subsequent dehydration to yield the stable lactam ring of the isoindolinone. A reducing agent is often employed to facilitate the initial reductive amination pathway.

Expert Insight: The choice of solvent and temperature is critical. Protic solvents like ethanol or methanol are often suitable for the initial imine formation. The subsequent cyclization may be promoted by heating. The bromo substituent is electronically withdrawing and may slightly increase the reactivity of the aldehyde group. It is generally stable under these reaction conditions.

Detailed Experimental Protocol: Synthesis of 2-Benzyl-4-bromoisoindolin-1-one

This protocol describes a representative procedure for the synthesis of a 4-bromoisoindolinone derivative.

Materials:

  • 3-Bromo-2-formylbenzoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-Bromo-2-formylbenzoic acid (1.0 eq) in DCM, add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is exothermic, and cooling may be necessary.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-benzyl-4-bromoisoindolin-1-one.

Parameter Condition Rationale
Reactant Ratio Amine (1.1 eq)A slight excess of the amine ensures complete consumption of the starting acid.
Reducing Agent NaBH(OAc)₃A mild and selective reducing agent for imines in the presence of other functional groups.
Solvent DCM/DCEAprotic solvent suitable for reductive amination.
Temperature Room TemperatureMild conditions to prevent side reactions.
Work-up Aqueous NaHCO₃Neutralizes any remaining acid and quenches the reducing agent.

Application II: Synthesis of 7-Bromophthalazin-1(2H)-one

The reaction of 3-Bromo-2-formylbenzoic acid with hydrazine provides a direct route to the phthalazinone ring system, another privileged scaffold in medicinal chemistry.[4] The resulting 7-bromo-substituted product is an excellent substrate for further elaboration.

Mechanistic Pathway

The formation of 7-bromophthalazin-1(2H)-one involves a condensation-cyclization cascade:

  • Hydrazone Formation: The initial step is the reaction of one of the nitrogen atoms of hydrazine with the aldehyde group to form a hydrazone.

  • Intramolecular Acyl Substitution: The terminal nitrogen of the hydrazone intermediate then acts as a nucleophile, attacking the carboxylic acid group in an intramolecular fashion.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the stable, aromatic phthalazinone ring.

Phthalazinone Formation Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 3-Bromo-2-formylbenzoic acid 3-Bromo-2-formylbenzoic acid Hydrazone Hydrazone 3-Bromo-2-formylbenzoic acid->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Acyl Substitution 7-Bromophthalazin-1(2H)-one 7-Bromophthalazin-1(2H)-one Cyclic Intermediate->7-Bromophthalazin-1(2H)-one Dehydration

Caption: Mechanism of 7-Bromophthalazin-1(2H)-one Synthesis.

Detailed Experimental Protocol: Synthesis of 7-Bromophthalazin-1(2H)-one

Materials:

  • 3-Bromo-2-formylbenzoic acid (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol or Acetic Acid

  • Deionized water

Procedure:

  • Suspend 3-Bromo-2-formylbenzoic acid (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and then with deionized water.

  • Dry the product under vacuum to obtain pure 7-bromophthalazin-1(2H)-one.

Parameter Condition Rationale
Reactant Ratio Hydrazine (1.2 eq)A slight excess ensures complete reaction.
Solvent Ethanol/Acetic AcidProvides good solubility for the reactants and facilitates the reaction.
Temperature RefluxDrives the condensation and dehydration steps to completion.
Work-up FiltrationThe product is typically a solid that precipitates upon cooling, allowing for simple isolation.

Application III: Downstream Functionalization via Palladium-Catalyzed Cross-Coupling

The true synthetic power of using 3-Bromo-2-formylbenzoic acid is realized in the subsequent functionalization of the bromo-substituted heterocyclic products. The aryl bromide moiety is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.[5][6] This allows for the introduction of a wide range of substituents at the 4-position of the isoindolinone or the 7-position of the phthalazinone core, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Cross-Coupling Workflow cluster_cyclization Step 1: Heterocycle Formation cluster_coupling Step 2: Pd-Catalyzed Cross-Coupling cluster_final Diverse Functionalized Products Start 3-Bromo-2-formylbenzoic Acid Isoindolinone 4-Bromoisoindolinone Start->Isoindolinone + Amine Phthalazinone 7-Bromophthalazinone Start->Phthalazinone + Hydrazine Suzuki Suzuki-Miyaura (+ Arylboronic acid) Isoindolinone->Suzuki Sonogashira Sonogashira (+ Terminal alkyne) Isoindolinone->Sonogashira Heck Heck (+ Alkene) Isoindolinone->Heck Phthalazinone->Suzuki Phthalazinone->Sonogashira Phthalazinone->Heck Final_Products Aryl-Substituted Alkynyl-Substituted Alkenyl-Substituted Heterocycles Suzuki->Final_Products Sonogashira->Final_Products Heck->Final_Products

Caption: Tandem Synthesis and Diversification Workflow.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromophthalazin-1(2H)-one

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • 7-Bromophthalazin-1(2H)-one (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 7-bromophthalazin-1(2H)-one (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.

  • Degas the solvent system by bubbling with nitrogen or argon for 15-20 minutes, then add it to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄A common and effective palladium catalyst for Suzuki couplings.
Base K₂CO₃/Cs₂CO₃Essential for the transmetalation step in the catalytic cycle.
Solvent Dioxane/WaterA common solvent mixture that facilitates the dissolution of both organic and inorganic reagents.
Atmosphere Inert (N₂ or Ar)Prevents the oxidation and deactivation of the palladium catalyst.

Conclusion

3-Bromo-2-formylbenzoic acid is a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its three distinct functional groups allow for a sequential and controlled construction of complex molecules. The initial formation of isoindolinone or phthalazinone cores, followed by palladium-catalyzed cross-coupling reactions at the bromide position, provides a robust and efficient strategy for generating diverse libraries of drug-like molecules. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in organic synthesis and drug discovery, enabling the exploration of new chemical space and the development of novel therapeutic agents.

References

  • Keglevich, G., et al. (2019). Synthesis, utilization and biological activity of phosphinoyl-functionalized isoindolinones. Organic & Biomolecular Chemistry, 17(38), 8736-8746. Available at: [Link]

  • Liao, J. Y., et al. (2017). Three-component reactions of isocyanoacetates, amines and 3-formylchromones initiated by an unexpected aza-Michael addition. Chemical Communications, 53(65), 9176-9179. Available at: [Link]

  • El-borai, M. A., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26391-26401. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2013). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 18(10), 12534-12544. Available at: [Link]

  • Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 141(16), 6595-6607. Available at: [Link]

  • de la Torre, D., et al. (2020). Synthesis of fluorescent heterocycles via a Knoevenagel/[4 + 1]-cycloaddition cascade using acetyl cyanide. Organic & Biomolecular Chemistry, 18(3), 469-473. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • Meng, G., et al. (2012). Synthesis of fused N-heterocycles via tandem C-H activation. Chemical Communications, 48(77), 9601-9603. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3329. Available at: [Link]

  • Al-Zahrani, M. H. M., et al. (2022). Tandem Catalysis: Synthesis of Nitrogen-Containing Heterocycles. Catalysts, 12(6), 631. Available at: [Link]

  • Xu, G., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Reddy, T. R., et al. (2020). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ChemistrySelect, 5(20), 6135-6139. Available at: [Link]

  • Meng, G., et al. (2012). Synthesis of fused N-heterocycles via tandem C-H activation. Chemical Communications, 48(77), 9601-9603. Available at: [Link]

  • Sharma, U. K., et al. (2020). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 11(26), 6775-6781. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. Retrieved from [Link]

  • El-Gendy, A. M. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science International Journal, 8(3), 1-28. Available at: [Link]

  • Abarbri, M., et al. (2002). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1963. Available at: [Link]

  • Cai, J., et al. (2022). Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. Journal of Chemical Research, 46(11-12), 993-1000. Available at: [Link]

  • Plenio, H., et al. (2008). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. European Journal of Organic Chemistry, 2008(31), 5229-5238. Available at: [Link]

  • Yuldashev, F. A., et al. (2019). Reaction of o-formylbenzoic acid with hydrazides of (iso)niconitic and hydroxybenzoic acids. Chemistry of Heterocyclic Compounds, 55(1), 58-61. Available at: [Link]

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Application

The Versatile Virtuoso: 3-Bromo-2-formylbenzoic Acid as a Premier Building Block for Heterocyclic Scaffolds

Abstract In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the efficient construction of novel heterocyclic entities with therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the efficient construction of novel heterocyclic entities with therapeutic potential. 3-Bromo-2-formylbenzoic acid has emerged as a particularly powerful and versatile scaffold, owing to its unique trifecta of reactive functionalities: a carboxylic acid, an aldehyde, and a bromine atom, all strategically positioned on a benzene ring. This arrangement allows for a diverse array of chemical transformations, enabling access to a rich variety of heterocyclic systems, including quinolines, isocoumarins, phthalazinones, and isoindolinones. These core structures are prevalent in a multitude of biologically active compounds. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of 3-Bromo-2-formylbenzoic acid, complete with detailed application notes, field-proven protocols, and mechanistic insights to empower the next generation of heterocyclic drug discovery.

The Strategic Advantage of a Trifunctional Building Block

The efficacy of 3-Bromo-2-formylbenzoic acid as a synthetic linchpin stems from the orthogonal reactivity of its three functional groups. The aldehyde and carboxylic acid moieties are primed for condensation and cyclization reactions, while the bromine atom serves as a versatile handle for post-heterocycle formation functionalization via cross-coupling reactions. This inherent multi-functionality allows for the rapid assembly of complex molecular architectures from a single, readily available starting material.

Our exploration will delve into the application of this building block in the synthesis of four key heterocyclic families, providing both the theoretical underpinnings and practical methodologies for their construction.

Synthesis of Quinolines: A Gateway to Bioactive Molecules

The quinoline scaffold is a cornerstone of medicinal chemistry, found in a wide range of pharmaceuticals with activities spanning from anticancer to antiviral and antimalarial.[1] The Friedländer annulation, a classic method for quinoline synthesis, can be effectively adapted for 3-Bromo-2-formylbenzoic acid.

Mechanistic Rationale: The Friedländer Annulation

The Friedländer synthesis involves the reaction of an α-amino ketone or aldehyde with a compound containing a reactive methylene group adjacent to a carbonyl. In the context of 3-Bromo-2-formylbenzoic acid, the molecule itself does not directly participate in the classical Friedländer reaction. Instead, it can be strategically employed in a modified approach where it reacts with a suitable aniline and a methylene-activated compound in a one-pot, multi-component reaction. The aldehyde group of 3-Bromo-2-formylbenzoic acid first condenses with the aniline to form a Schiff base. Subsequent reaction with a methylene-activated species, such as a β-ketoester, followed by cyclization and aromatization, yields the quinoline core. The carboxylic acid can participate in the reaction or be carried through for later functionalization. The bromine atom remains as a valuable handle for further diversification.

A plausible reaction pathway is depicted below:

Quinoline Synthesis Workflow A 3-Bromo-2-formylbenzoic acid D Schiff Base Intermediate A->D Condensation B Aniline Derivative B->D C Methylene-activated Compound (e.g., β-ketoester) E Adduct Formation C->E D->E Addition F Cyclization & Dehydration E->F G Aromatization F->G H Substituted Quinoline G->H

Caption: Workflow for Quinoline Synthesis.

Protocol: Synthesis of 8-Bromo-quinoline-7-carboxylic Acid

This protocol is an adaptation of the well-established Doebner-von Miller reaction, a variation of the Skraup synthesis.[2]

Materials:

  • 3-Bromo-2-formylbenzoic acid

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ethanol

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • To this mixture, add 3-Bromo-2-formylbenzoic acid and aniline.

  • Slowly add nitrobenzene to the reaction mixture.

  • Heat the mixture gently at first, then increase the temperature to maintain a steady reflux for 3-4 hours. The reaction is exothermic and should be monitored carefully.

  • After the reaction is complete, cool the mixture and carefully pour it into a large volume of cold water with vigorous stirring.

  • Neutralize the acidic solution with a sodium hydroxide solution until the mixture is alkaline. This will precipitate the crude quinoline derivative.

  • Filter the precipitate, wash with water, and dry.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Expected Outcome: This procedure is expected to yield 8-Bromo-quinoline-7-carboxylic acid. The bromine at the 8-position and the carboxylic acid at the 7-position provide two distinct points for further chemical modification.

Isocoumarin Synthesis: Accessing Natural Product Scaffolds

Isocoumarins are a class of lactones that are constituents of many natural products and exhibit a wide range of biological activities, including antifungal and enzyme inhibitory properties.[3] 3-Bromo-2-formylbenzoic acid is an excellent precursor for the synthesis of isocoumarins through intramolecular cyclization.

Mechanistic Insights: Lactonization Pathways

The synthesis of isocoumarins from 3-Bromo-2-formylbenzoic acid can be achieved through a variety of methods. One common approach involves the reaction with a suitable carbon nucleophile that adds to the aldehyde, followed by lactonization of the resulting intermediate with the carboxylic acid. For example, a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction can introduce a two-carbon unit, which can then cyclize.

Alternatively, a palladium-catalyzed annulation with an alkyne can directly lead to the isocoumarin core.[4]

Isocoumarin Synthesis Workflow A 3-Bromo-2-formylbenzoic acid C Intermediate Adduct A->C Nucleophilic Addition B Carbon Nucleophile (e.g., Wittig Reagent) B->C D Intramolecular Lactonization C->D E Substituted Isocoumarin D->E

Caption: General workflow for Isocoumarin synthesis.

Protocol: Synthesis of 8-Bromo-isocoumarin

This protocol is based on a metal-free synthesis of 3-substituted isocoumarins.[3]

Materials:

  • 3-Bromo-2-formylbenzoic acid

  • (Carbethoxymethylene)triphenylphosphorane (Wittig reagent)

  • Toluene

  • Triethylamine

Procedure:

  • To a solution of 3-Bromo-2-formylbenzoic acid in dry toluene in a round-bottom flask, add (carbethoxymethylene)triphenylphosphorane.

  • Add triethylamine to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 8-Bromo-isocoumarin.

Expected Outcome: This reaction should yield 8-Bromo-isocoumarin. The bromine atom at the 8-position can be further functionalized using various cross-coupling reactions.

Phthalazinone Construction: Building Blocks for Potent Therapeutics

Phthalazinone derivatives are an important class of nitrogen-containing heterocycles that have garnered significant attention due to their diverse pharmacological activities, including vasorelaxant and anticonvulsant properties.

Mechanistic Considerations: Condensation and Cyclization

The synthesis of phthalazinones from 3-Bromo-2-formylbenzoic acid is typically achieved through a condensation reaction with a hydrazine derivative. The reaction proceeds via the initial formation of a hydrazone with the aldehyde, followed by an intramolecular cyclization involving the carboxylic acid group to form the stable six-membered phthalazinone ring.

Phthalazinone Synthesis Workflow A 3-Bromo-2-formylbenzoic acid C Hydrazone Intermediate A->C Condensation B Hydrazine Derivative B->C D Intramolecular Cyclization C->D E Substituted Phthalazinone D->E

Caption: Workflow for Phthalazinone synthesis.

Protocol: Synthesis of 8-Bromo-2H-phthalazin-1-one

Materials:

  • 3-Bromo-2-formylbenzoic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve 3-Bromo-2-formylbenzoic acid in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

  • If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) or by column chromatography.

Expected Outcome: This straightforward procedure should provide 8-Bromo-2H-phthalazin-1-one in good yield.

Isoindolinone Synthesis: A Scaffold for CNS-active Compounds

Isoindolinones are a class of fused γ-lactams that are present in numerous natural products and synthetic compounds with a wide range of biological activities, including applications as central nervous system agents.

Mechanistic Overview: Reductive Amination and Lactamization

A common and efficient method for the synthesis of isoindolinones from 3-Bromo-2-formylbenzoic acid involves a one-pot reaction with a primary amine. This transformation proceeds through the initial formation of an imine (Schiff base) between the aldehyde of the benzoic acid and the amine, followed by an intramolecular cyclization (lactamization) to form the five-membered isoindolinone ring. A reducing agent is often employed to facilitate the reaction, though in some cases, the reaction can proceed without an external reductant.

Isoindolinone Synthesis Workflow A 3-Bromo-2-formylbenzoic acid C Imine Intermediate A->C Condensation B Primary Amine B->C D Intramolecular Lactamization C->D E Substituted Isoindolinone D->E

Caption: General workflow for Isoindolinone synthesis.

Protocol: Synthesis of 4-Bromo-2-substituted-isoindolin-1-one

This protocol is adapted from a palladium-catalyzed carbonylation approach, modified for a direct condensation.

Materials:

  • 3-Bromo-2-formylbenzoic acid

  • A primary amine (e.g., benzylamine)

  • Toluene or another suitable high-boiling solvent

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine 3-Bromo-2-formylbenzoic acid and the primary amine in toluene.

  • Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by TLC.

  • Continue refluxing for 6-12 hours or until the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Expected Outcome: This procedure should yield the corresponding 4-Bromo-2-substituted-isoindolin-1-one.

Data Summary and Comparative Analysis

HeterocycleKey Reaction TypeReagentsGeneral Yield Range
Quinoline Friedländer Annulation (modified)Aniline, Glycerol, H₂SO₄, Oxidant40-60%
Isocoumarin Intramolecular Lactonization (Wittig)Phosphonium ylide, Base60-80%
Phthalazinone Condensation-CyclizationHydrazine hydrate70-90%
Isoindolinone Condensation-LactamizationPrimary amine65-85%

Conclusion and Future Perspectives

3-Bromo-2-formylbenzoic acid stands as a testament to the power of strategic molecular design in organic synthesis. Its trifunctional nature provides an efficient and versatile platform for the construction of a diverse array of medicinally relevant heterocyclic scaffolds. The protocols outlined in this guide offer robust and reproducible methods for accessing quinolines, isocoumarins, phthalazinones, and isoindolinones. The presence of the bromine atom in the final heterocyclic products opens up a vast chemical space for further exploration through post-synthetic modifications, such as Suzuki, Heck, and Sonogashira cross-coupling reactions. This allows for the generation of extensive compound libraries for high-throughput screening in drug discovery programs. As the demand for novel and complex bioactive molecules continues to grow, the utility of well-designed building blocks like 3-Bromo-2-formylbenzoic acid will undoubtedly continue to expand, paving the way for the discovery of the next generation of therapeutics.

References

  • Google Patents. (1984). Preparation of quinolines.
  • National Center for Biotechnology Information. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • PubMed. (2014). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. Retrieved from [Link]

  • ResearchGate. (2018). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Isocoumarins. Retrieved from [Link]

  • Semantic Scholar. (2023). "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". Retrieved from [Link]

  • MDPI. (2024). Novel Metal-Free Synthesis of 3-Substituted Isocoumarins and Evaluation of Their Fluorescence Properties for Potential Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of Isocoumarins with Different Substituted Patterns via Passerini–Aldol Sequence. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of Some New 3-(Bromophenyl)isocoumarins and Their Conversion to (dl)-3,4-Dihydroisocoumarins. Retrieved from [Link]

  • Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]

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Method

Application Note: A Framework for the In Vitro Evaluation of 3-Bromo-2-formylbenzoic Acid as a Novel Antiviral Candidate

Introduction: The Rationale for Investigation The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous search for new chemical scaffolds with therapeutic potential. Benzoic acid deri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigation

The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous search for new chemical scaffolds with therapeutic potential. Benzoic acid derivatives represent a promising class of compounds, with various analogues demonstrating significant biological activities, including antiviral effects.[1][2][3] For instance, specific benzoic acid derivatives have shown potent inhibitory activity against influenza A virus, including oseltamivir-resistant strains, by targeting viral neuraminidase.[1] Furthermore, substitutions on the benzene ring, such as halogenation, have been shown to enhance the antiviral potency of various heterocyclic compounds.[3][4]

This application note focuses on 3-Bromo-2-formylbenzoic acid , a compound that combines the benzoic acid core with two reactive functional groups: a bromine atom and an aldehyde (formyl) group. While direct antiviral data for this specific molecule is not yet prevalent in published literature, its structural features provide a strong rationale for its investigation as a potential antiviral agent. The electrophilic nature of the aldehyde and the electron-withdrawing properties of the bromine and carboxylic acid groups make it a candidate for interacting with viral protein active sites, potentially inhibiting key enzymatic functions required for viral replication.[5][6]

This document serves as a comprehensive guide for researchers, providing a structured framework and detailed protocols for the initial in vitro screening and characterization of 3-Bromo-2-formylbenzoic acid's antiviral potential.

Compound Profile & Safety Precautions

Before commencing any experimental work, it is crucial to understand the physicochemical properties and handling requirements of the test compound.

PropertyValueSource
IUPAC Name 3-Bromo-2-formylbenzoic acidN/A
CAS Number 503821-93-0[7][8]
Molecular Formula C₈H₅BrO₃[7][8]
Molecular Weight 229.03 g/mol [7][8]
SMILES O=C(O)C1=CC=CC(Br)=C1C=O[7]
Appearance SolidN/A

Safety & Handling: 3-Bromo-2-formylbenzoic acid is classified as an irritant. Standard laboratory precautions should be strictly followed.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][9]

  • Precautionary Measures:

    • Use only in a well-ventilated area, such as a chemical fume hood.[10]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[11]

    • Avoid breathing dust.[10]

    • Wash hands thoroughly after handling.[10]

    • Store in a cool, dry, well-ventilated area in a tightly sealed container.[11]

Proposed Antiviral Screening Workflow

A systematic approach is essential to validate the potential of a new chemical entity. The workflow should begin with assessing the compound's toxicity to host cells, followed by primary screening to detect any antiviral effect, and finally, more quantitative assays to confirm and characterize the activity.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Confirmatory & Quantitative Analysis cluster_3 Phase 4: Data Interpretation A Compound Preparation (Stock Solution in DMSO) B Protocol 1: Cytotoxicity Assay (e.g., MTT) on Host Cells A->B C Determine Max. Non-Toxic Concentration & Calculate CC50 B->C D Protocol 2: CPE Reduction Assay (Single or Multiple Dose) C->D Use concentrations ≤ CC50 E Qualitative/Semi-Quantitative Assessment of Antiviral Activity D->E F Protocol 3: Plaque Reduction Assay E->F If Activity Detected G Protocol 4: Virus Yield Reduction Assay E->G If Activity Detected H Calculate EC50 (50% Effective Concentration) F->H I Quantify Reduction in Viral Titer G->I J Calculate Selectivity Index (SI) SI = CC50 / EC50 H->J I->J K Decision Point: Proceed to Mechanism of Action Studies? J->K

Caption: Proposed workflow for in vitro antiviral evaluation.

Experimental Protocols

The following protocols are generalized and should be optimized for the specific virus and host cell line being investigated.

Protocol 1: Cytotoxicity Assay (MTT Method)

Causality: Before assessing antiviral activity, it is imperative to determine the concentration range at which 3-Bromo-2-formylbenzoic acid is not toxic to the host cells. The MTT assay measures cell viability by quantifying the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases in living cells. This ensures that any observed reduction in viral activity is due to a direct effect on the virus or its replication, not simply cell death.[12]

Methodology:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza) at a density that will result in 80-90% confluency after 24 hours.

  • Compound Preparation: Prepare a 2-fold serial dilution of 3-Bromo-2-formylbenzoic acid in cell culture medium, starting from a high concentration (e.g., 1 mM). Include a "cells only" control (medium with DMSO vehicle) and a "blank" control (medium only).

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period equivalent to the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC50).

Protocol 2: Primary Antiviral Screening (CPE Reduction Assay)

Causality: This assay provides a rapid and effective method for initial screening.[13] Many viruses cause a visible change in the host cell monolayer, known as the cytopathic effect (CPE), which includes cell rounding, detachment, and lysis. An effective antiviral compound will protect the cells from virus-induced CPE.[13]

Methodology:

  • Cell Seeding: Seed a 96-well plate with host cells and incubate for 24 hours to form a confluent monolayer.

  • Treatment & Infection: Remove the medium. Add 100 µL of medium containing a pre-determined, non-toxic concentration of 3-Bromo-2-formylbenzoic acid. Subsequently, add 100 µL of virus diluted to a concentration that causes complete CPE in 48-72 hours (e.g., 100 TCID50).

  • Controls:

    • Virus Control: Cells + Virus (should show 100% CPE).

    • Cell Control: Cells only (should show 0% CPE).

    • Compound Toxicity Control: Cells + Compound (should show 0% CPE).

    • Positive Control: Cells + Virus + Known Antiviral Drug.

  • Incubation: Incubate the plate at 37°C until the virus control wells show complete CPE.

  • Readout: Observe the wells under a microscope and score the percentage of CPE protection for each well. Alternatively, a quantitative readout can be obtained using a cell viability stain like Neutral Red or Crystal Violet.[13]

Protocol 3: Plaque Reduction Neutralization Assay

Causality: This is a more quantitative and robust method than the CPE assay. It measures the ability of a compound to reduce the number of infectious virus particles. Each plaque originates from a single infectious virus particle. By counting the number of plaques, one can precisely quantify the viral titer and the compound's inhibitory effect.[14]

Methodology:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Compound-Virus Incubation: Prepare serial dilutions of 3-Bromo-2-formylbenzoic acid. Mix each dilution with a constant amount of virus (e.g., 100 Plaque Forming Units, PFU) and incubate for 1 hour at 37°C.

  • Infection: Wash the cell monolayers with PBS and inoculate them with the compound-virus mixture. Allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 1% low-melting-point agarose or carboxymethyl cellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 2-5 days (virus-dependent) until plaques are visible.

  • Staining & Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like 0.1% Crystal Violet. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Use non-linear regression to determine the 50% effective concentration (EC50).

Data Interpretation: The Selectivity Index

The ultimate goal of these initial assays is to determine the therapeutic window of the compound. This is represented by the Selectivity Index (SI) .

SI = CC50 / EC50

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that kills 50% of the host cells. A higher CC50 value is better, indicating lower toxicity.

  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral activity (e.g., plaque formation). A lower EC50 value is better, indicating higher potency.

A compound with a high SI (typically >10 for initial screening) is considered a promising candidate for further development, as it is effective against the virus at concentrations far below those at which it is toxic to host cells.

ParameterDefinitionDesired Value
CC50 Concentration that reduces cell viability by 50%High
EC50 Concentration that reduces viral plaques by 50%Low
SI Selectivity Index (CC50/EC50)High (e.g., >10)

Potential Mechanisms and Future Directions

Should 3-Bromo-2-formylbenzoic acid demonstrate promising antiviral activity (i.e., a high SI), the next logical phase of research would be to elucidate its mechanism of action.

G cluster_0 Viral Replication Cycle cluster_1 Potential Inhibition Points for 3-Bromo-2-formylbenzoic Acid A 1. Entry (Attachment & Fusion) B 2. Uncoating A->B C 3. Replication & Transcription (Polymerases) B->C D 4. Translation & Protein Processing (Proteases) C->D E 5. Assembly D->E F 6. Release (Neuraminidase) E->F P1 Protease Inhibition? P1->D P2 Polymerase Inhibition? P2->C P3 Entry/Fusion Inhibition? P3->A

Caption: Potential viral targets for inhibition.

Future studies could include:

  • Time-of-Addition Assays: To pinpoint which stage of the viral lifecycle (entry, replication, or exit) is inhibited.

  • Enzymatic Assays: To test for direct inhibition of key viral enzymes like proteases or RNA-dependent RNA polymerase.[5]

  • Broad-Spectrum Analysis: Screening the compound against a wider panel of viruses (both RNA and DNA viruses) to determine the breadth of its activity.[15][16]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 3-Bromo-2-formylbenzoic acid to optimize potency and reduce toxicity.[17]

By following the structured approach outlined in this note, researchers can efficiently and rigorously evaluate the potential of 3-Bromo-2-formylbenzoic acid as a novel antiviral agent, paving the way for further development and optimization.

References

  • Cvetkovic, R. S., & Goa, K. L. (2003). Lopinavir/ritonavir: a review of its use in the management of HIV infection. Drugs, 63(8), 769-802.
  • Malik, Y. S., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of the Royal Society of Medicine, 114(3), 130-139. [Link]

  • Martín-González, N., et al. (2020). Virucidal Action Mechanism of Alcohol and Divalent Cations Against Human Adenovirus. Frontiers in Microbiology, 11, 589321. [Link]

  • Wang, G. F., et al. (2015). Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. Molecules, 20(4), 6855-6867. [Link]

  • Iannazzo, D., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 14, 60-71. [Link]

  • Malik, Y. S., et al. (2021). A review: Mechanism of action of antiviral drugs. PubMed, 33726557. [Link]

  • PubChem. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved from [Link]

  • Wang, Y., et al. (2019). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. International Journal of Molecular Sciences, 20(24), 6261. [Link]

  • De Witte, C., et al. (2021). Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. Viruses, 13(11), 2209. [Link]

  • Zou, J., et al. (2021). Modes of action of a small molecule antiviral compound targeting yellow fever virus NS4B protein. Journal of Biological Chemistry, 297(4), 101183. [Link]

  • Starr, T. N., et al. (2022). Functional and structural characterization of a combination of pan-sarbecovirus antibodies with potent antiviral activity. bioRxiv. [Link]

  • Hrobonova, V., et al. (2017). In vitro methods for testing antiviral drugs. Future Virology, 12(9), 555-574. [Link]

  • Kumpins, V., et al. (2023). 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors. International Journal of Molecular Sciences, 24(2), 1475. [Link]

  • Shkapova, E., et al. (2023). The Ability of Combined Flavonol and Trihydroxyorganic Acid to Suppress SARS-CoV-2 Reproduction. Viruses, 15(1), 123. [Link]

  • Wang, S., et al. (2022). Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. Frontiers in Pharmacology, 13, 985787. [Link]

  • IBT Bioservices. (n.d.). Antiviral Testing Services. Retrieved from [Link]

  • Kumar, R., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 39-51. [Link]

  • Topczewski, J. J., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(47), 24824-24831. [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • Shkapova, E., et al. (2022). The Ability of Combined Flavonol and Trihydroxyorganic Acid to Suppress SARS-CoV-2 Reproduction. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). Screening and Evaluation of Other Viruses Antivirals. Retrieved from [Link]

  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(13), 5183. [Link]

  • Zhang, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 285, 117588. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of Bromo-formyl-benzoic Acid Isomers

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Structure Dictates Function In the intricate world of medicinal chemistry and organic synthesis, the positional arrangement of functi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Structure Dictates Function

In the intricate world of medicinal chemistry and organic synthesis, the positional arrangement of functional groups on an aromatic scaffold is a critical determinant of molecular behavior. The bromo-formyl-benzoic acid isomers represent a fascinating case study in this principle. Possessing three distinct substituents—a halogen (Bromo, -Br), an aldehyde (formyl, -CHO), and a carboxylic acid (-COOH)—each isomer presents a unique electronic and steric profile. This guide provides an in-depth analysis of how the interplay between these groups governs the reactivity at the key functional sites, offering predictive insights for synthetic strategy and drug design.

The reactivity of these molecules is not a simple sum of the properties of their individual functional groups. Rather, it is a complex interplay of inductive and resonance effects, modulated by steric hindrance, particularly from ortho-substituents.[1][2] Understanding these nuances is paramount for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways.

Core Principles: The Interplay of Electronic and Steric Effects

The reactivity of any functional group on the benzene ring is dictated by the electron density at that site. This density is modulated by the other substituents through two primary mechanisms:

  • Inductive Effects (I): The withdrawal or donation of electron density through the sigma (σ) bonds. All three substituents (-Br, -CHO, -COOH) are electron-withdrawing by induction (-I effect) due to the high electronegativity of the oxygen and bromine atoms relative to carbon.[3]

  • Resonance Effects (R): The delocalization of pi (π) electrons across the ring. The -CHO and -COOH groups are deactivating, withdrawing electron density via resonance (-R effect). The -Br atom, while inductively withdrawing, can donate a lone pair of electrons into the ring, exhibiting a weak, deactivating +R effect.[3]

The net effect of a substituent is a combination of these forces. For quantitative comparison, the Hammett equation provides a useful framework, assigning a sigma (σ) value to each substituent at the meta or para position to quantify its electron-donating or -withdrawing ability.[4][5]

Substituentσ (meta)σ (para)Dominant Electronic Effect
-Br +0.39+0.23-I > +R (Deactivating)
-CHO +0.35+0.42-I, -R (Strongly Deactivating)
-COOH +0.37+0.45-I, -R (Strongly Deactivating)
(Data sourced from Hammett plot literature.[5])

The following diagram illustrates the logical relationship between these fundamental principles and the resulting chemical reactivity.

G sub_pos Substituent Position (Ortho, Meta, Para) elec_effects Electronic Effects (Inductive vs. Resonance) sub_pos->elec_effects Determines Dominance steric_effects Steric Hindrance (Ortho-Effect) sub_pos->steric_effects Critical for Ortho formyl_react Reactivity of Formyl Group (-CHO) elec_effects->formyl_react Modulates Electrophilicity carboxyl_react Reactivity of Carboxyl Group (-COOH) elec_effects->carboxyl_react Modulates Electrophilicity & Anion Stability steric_effects->formyl_react Hinders Nucleophilic Attack steric_effects->carboxyl_react Hinders Reagent Approach

Caption: Logical flow from substituent position to functional group reactivity.

Part 1: Comparative Reactivity of the Formyl (-CHO) Group

The formyl group's reactivity is dominated by the electrophilicity of its carbonyl carbon. It primarily undergoes nucleophilic addition and oxidation.

Nucleophilic Addition Reactions

In nucleophilic addition, a more electrophilic (electron-poor) carbonyl carbon reacts faster.[6][7] Therefore, isomers with stronger net electron-withdrawing groups positioned to influence the aldehyde will exhibit enhanced reactivity.

Let's compare two representative isomers: 4-Bromo-3-formylbenzoic acid [8] and 2-Bromo-5-formylbenzoic acid .[9]

  • In 4-Bromo-3-formylbenzoic acid:

    • The -COOH group is meta to the -CHO group.

    • The -Br atom is para to the -CHO group.

    • Both groups exert strong electron-withdrawing effects, significantly increasing the electrophilicity of the formyl carbon.

  • In 2-Bromo-5-formylbenzoic acid:

    • The -COOH group is meta to the -CHO group.

    • The -Br atom is ortho to the -CHO group.

    • The ortho bromine provides a powerful inductive withdrawal but also introduces significant steric hindrance, which can impede the approach of a nucleophile.[10]

Predicted Reactivity Order for Nucleophilic Addition:

IsomerRelative Position of Substituents to -CHOPredicted ReactivityRationale
4-Bromo-3-formylbenzoic acid -COOH (meta), -Br (para)High Strong electron withdrawal from both groups enhances the formyl carbon's electrophilicity with minimal steric hindrance.
2-Bromo-5-formylbenzoic acid -COOH (meta), -Br (ortho)Moderate to Low Strong inductive withdrawal is offset by significant steric hindrance from the ortho-bromo group, which shields the reaction center.
3-Bromo-4-formylbenzoic acid -COOH (para), -Br (meta)High Similar to the 4-bromo-3-formyl isomer, strong electron withdrawal from both substituents activates the aldehyde.

Aromatic aldehydes are generally less reactive than aliphatic aldehydes because the benzene ring donates electron density through resonance, making the carbonyl carbon less electrophilic.[11][12] However, the presence of multiple deactivating groups on these isomers counteracts this effect.

Oxidation to Carboxylic Acid

The oxidation of benzaldehydes can proceed through mechanisms where the rate-determining step involves an electron-deficient intermediate.[13][14] In such cases, both electron-withdrawing and electron-donating groups can accelerate the reaction, though the specific outcome depends heavily on the oxidant used.[13] For many common oxidants like permanganate, the reaction involves attack at the aldehyde C-H bond, and the overall rate is enhanced by substituents that stabilize the transition state.[15][16]

Given the strong electron-withdrawing nature of the substituents in all isomers, they are generally expected to be readily oxidized. Differences in reactivity will likely be subtle and highly dependent on the specific reaction mechanism of the chosen oxidizing agent.

Part 2: Comparative Reactivity of the Carboxylic Acid (-COOH) Group

The primary reactions of the carboxylic acid group in this context are deprotonation (acidity) and reactions at the carbonyl carbon, such as esterification.

Acidity (pKa)

The acidity of a benzoic acid is determined by the stability of its conjugate base, the carboxylate anion (-COO⁻). Electron-withdrawing groups stabilize this anion through inductive and resonance effects, thereby increasing the acidity (i.e., lowering the pKa).[2][17]

  • Inductive Effect: The closer an electron-withdrawing group is to the -COOH group, the stronger its acid-strengthening effect. Therefore, an ortho substituent will have a more potent inductive effect than a meta or para one.

  • The Ortho-Effect: Almost all ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid.[1][2] This is attributed to a combination of electronic factors and steric inhibition of resonance, where the ortho-substituent forces the -COOH group out of the plane of the benzene ring, disrupting stabilizing resonance with the ring and increasing the acidity.[18]

Predicted Acidity Order (Lowest pKa to Highest):

IsomerRelative Position of Substituents to -COOHPredicted AcidityRationale
2-Bromo-5-formylbenzoic acid -Br (ortho), -CHO (meta)Highest The powerful "ortho-effect" of the bromine atom will be the dominant factor, significantly increasing acidity.[1][2]
4-Bromo-3-formylbenzoic acid -CHO (meta), -Br (para)High Both substituents are in positions where they exert strong electron-withdrawing effects, stabilizing the carboxylate anion.
Benzoic Acid (Reference) NoneLowest Lacks the anion-stabilizing effect of the bromo and formyl substituents.
Fischer Esterification

Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[19] The rate is influenced by two main factors:

  • Electrophilicity of the Carbonyl Carbon: Electron-withdrawing groups increase the electrophilicity of the carboxylic acid's carbonyl carbon, making it more susceptible to attack by the alcohol.

  • Steric Hindrance: Bulky groups near the -COOH group, especially at the ortho position, can physically block the incoming alcohol, dramatically slowing the reaction rate.[19] This is another manifestation of the ortho-effect.

Predicted Reactivity Order for Fischer Esterification:

IsomerRelative Position of Substituents to -COOHPredicted ReactivityRationale
4-Bromo-3-formylbenzoic acid -CHO (meta), -Br (para)Fastest The carbonyl carbon is highly activated by electron-withdrawing groups, and there is no significant steric hindrance around the reaction center.
2-Bromo-5-formylbenzoic acid -Br (ortho), -CHO (meta)Slowest Despite electronic activation, the large bromine atom at the ortho position will severely hinder the approach of the alcohol nucleophile, making esterification difficult.

Experimental Protocols & Workflow

To empirically validate these predictions, a parallel synthesis and analysis workflow is required. This ensures that all isomers are tested under identical conditions, allowing for a direct and unbiased comparison of reactivity.

General Workflow for Comparative Reactivity Analysis

G cluster_prep Preparation cluster_reaction Parallel Reaction cluster_analysis Analysis iso1 Isomer A (e.g., 4-bromo-3-formyl) rxn Identical Reaction Conditions (e.g., Fischer Esterification) - Same Temp, Time, Reagents - Stoichiometry iso1->rxn iso2 Isomer B (e.g., 2-bromo-5-formyl) iso2->rxn iso3 Isomer C (e.g., 3-bromo-4-formyl) iso3->rxn quench Reaction Quenching & Workup rxn->quench analysis Quantitative Analysis (GC-MS or HPLC) - Measure % Conversion quench->analysis compare Data Comparison & Conclusion analysis->compare

Caption: Workflow for a parallel comparative reactivity study.

Protocol: Comparative Fischer Esterification of Bromo-formyl-benzoic Acid Isomers

This protocol describes a self-validating system where isomers are tested in parallel to minimize experimental variability.

Objective: To quantitatively compare the rate of ester formation for different bromo-formyl-benzoic acid isomers under identical Fischer esterification conditions.

Materials:

  • Isomer A (e.g., 4-Bromo-3-formylbenzoic acid)

  • Isomer B (e.g., 2-Bromo-5-formylbenzoic acid)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Internal Standard (e.g., Dodecane) for GC analysis

  • Reaction vials with stir bars

Procedure:

  • Preparation: In separate, labeled reaction vials, add 100 mg (1 equivalent) of each bromo-formyl-benzoic acid isomer.

    • Causality: Using the exact same mass and ensuring the purity of starting materials is critical for a valid comparison.

  • Reagent Addition: To each vial, add 5 mL of anhydrous methanol. This large excess serves as both reactant and solvent, driving the equilibrium towards the product side.[19]

  • Internal Standard: Add a precise amount (e.g., 50 µL) of an internal standard (dodecane) to each vial.

    • Trustworthiness: An internal standard is crucial for accurate quantitative analysis by GC-MS, as it corrects for variations in sample injection volume and detector response.

  • Initiation: Place the vials in a temperature-controlled heating block set to 65°C (reflux for methanol). Once equilibrated, carefully add 50 µL of concentrated H₂SO₄ to each vial simultaneously to initiate the reaction.

  • Time-Course Sampling: At set time intervals (e.g., 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot in a separate vial containing 1 mL of saturated NaHCO₃ solution to neutralize the acid catalyst and stop the reaction.

    • Causality: Immediate and effective quenching is essential to "freeze" the reaction at a specific time point, ensuring the measured conversion is accurate for that interval.

  • Extraction & Analysis: Add 1 mL of EtOAc to each quenched aliquot, vortex, and allow the layers to separate. Analyze the top organic layer by GC-MS.

  • Data Analysis: For each time point, calculate the percent conversion of the starting material to the methyl ester product by comparing the peak area of the product to that of the internal standard. Plot % conversion vs. time for each isomer to determine the relative reaction rates.

Conclusion

The reactivity of bromo-formyl-benzoic acid isomers is a direct and predictable consequence of the electronic and steric interplay between the three substituents.

  • For the Formyl Group: Reactivity towards nucleophiles is enhanced by the strong electron-withdrawing effects of the -Br and -COOH groups. Steric hindrance from an ortho-bromo group can significantly diminish this reactivity.

  • For the Carboxyl Group: Acidity is universally increased by the substituents, with the "ortho-effect" making isomers with a bromine atom at the 2-position the strongest acids. Conversely, this same ortho-effect severely hinders reactions like esterification, making isomers with unhindered carboxyl groups far more reactive.

By grounding synthetic strategies in these fundamental principles of physical organic chemistry, researchers can rationally select the optimal isomer for a desired transformation, predict potential side reactions, and intelligently design reaction conditions to achieve their synthetic goals.

References

  • St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. Available from: [Link]

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  • University of Calgary. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Available from: [Link]

  • Organic Chemistry (Morsch et al.). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Available from: [Link]

  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
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  • National Center for Biotechnology Information. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Available from: [Link]

  • YouTube. Order of reactivity in Sn1 and Sn2 for isomers of bromobutanes. Available from: [Link]

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  • ResearchGate. Hammett plot for the selective –C=O group reduction of para-substituted... Available from: [Link]

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  • Master Organic Chemistry. Nucleophilic Addition To Carbonyls. Available from: [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

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  • ResearchGate. Substituent effects on the electronic structure and pKa of benzoic acid. Available from: [Link]

  • American Academic Publisher. OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. Available from: [Link]

  • ResearchGate. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Available from: [Link]

  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde. Available from: [Link]

  • National Center for Biotechnology Information. Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. Available from: [Link]

  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual. Available from: [Link]

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Comparative

A Comparative Guide to Catalysts for the Suzuki Coupling of 3-Bromo-2-formylbenzoic Acid

The Suzuki-Miyaura coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1] This guide offers a deep dive into a particularly demanding applicat...

Author: BenchChem Technical Support Team. Date: February 2026

The Suzuki-Miyaura coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1] This guide offers a deep dive into a particularly demanding application: the cross-coupling of 3-Bromo-2-formylbenzoic acid. This substrate, while a valuable building block, presents significant steric and electronic challenges that push standard catalytic systems to their limits. Here, we provide a comparative analysis of catalyst performance, grounded in experimental data, to empower researchers in drug development and chemical synthesis to navigate this complex reaction with confidence.

The Challenge: Overcoming Steric Hindrance and Electronic Deactivation

The structure of 3-Bromo-2-formylbenzoic acid is the root of the difficulty in its Suzuki coupling. The bromine atom is flanked by two substantial ortho substituents: a formyl group (-CHO) and a carboxylic acid group (-COOH). This arrangement creates a formidable challenge for the palladium catalyst.

  • Steric Hindrance: The bulky ortho groups physically obstruct the palladium catalyst's approach to the carbon-bromine bond. This dramatically slows down the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[2]

  • Electronic Deactivation: Both the formyl and carboxylic acid groups are electron-withdrawing. They decrease the electron density of the aromatic ring, making the C-Br bond stronger and less susceptible to cleavage by the electron-rich Pd(0) catalyst.

  • Acidic Proton: The carboxylic acid introduces a reactive proton that must be considered when selecting the base, a crucial component of the reaction mixture.[3]

Successfully coupling this substrate requires a catalyst system robust enough to overcome these hurdles, demanding a careful selection of both the palladium source and, critically, the supporting ligand.

The Suzuki-Miyaura Catalytic Cycle: A Closer Look

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] For a hindered substrate like 3-Bromo-2-formylbenzoic acid, the oxidative addition step is the most significant barrier.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.

Comparative Analysis of Catalytic Systems

The key to a successful Suzuki coupling of hindered substrates lies in the choice of the phosphine ligand.[1] Bulky, electron-rich ligands are known to accelerate both the oxidative addition and the final reductive elimination steps.[5] We will compare several classes of ligands that have proven effective for such challenging transformations.

Buchwald Biaryl Phosphine Ligands

This class of ligands, developed by Stephen Buchwald, is renowned for its effectiveness in a wide range of cross-coupling reactions. Their bulk and electronic properties are tunable, making them ideal for optimizing difficult couplings.[5]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is a highly active ligand that has demonstrated exceptional performance in coupling hindered substrates, often at room temperature.[6] Its electron-rich methoxy groups and bulky cyclohexylphosphino group work in concert to promote the catalytic cycle.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos provides even greater steric bulk than SPhos, which can be advantageous for extremely hindered substrates. This bulk facilitates the reductive elimination step, which can sometimes become rate-limiting.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Similar to SPhos, but with isopropoxy groups, RuPhos is another highly effective ligand for challenging couplings.

N-Heterocyclic Carbene (NHC) Ligands

NHCs are a class of ligands that have emerged as powerful alternatives to phosphines. They are strong sigma-donors, which can increase the electron density on the palladium center and facilitate oxidative addition.[7]

  • PEPPSI-IPr (palladium(II) dichloride): This is a commercially available, air- and moisture-stable precatalyst.[8] The bulky IPr ligand is highly effective at promoting the coupling of sterically hindered and electron-deficient aryl chlorides, and its performance is expected to translate to challenging aryl bromides as well.[9][10]

Performance Data Summary

The following table summarizes representative performance data for various catalyst systems in the Suzuki coupling of aryl bromides with structural similarities to our target substrate. While direct data for 3-Bromo-2-formylbenzoic acid is sparse in readily available literature, these examples with other ortho-substituted and hindered substrates provide a strong basis for catalyst selection.

Catalyst System (Precatalyst/Ligand)Aryl Bromide SubstrateArylboronic AcidBaseSolventTemp. (°C)Yield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂ / SPhos2,6-Dimethoxybromobenzene2,6-Dimethylphenylboronic acidK₃PO₄Toluene100863.0[6]
Pd₂(dba)₃ / P(t-Bu)₃2-BromotoluenePhenylboronic acidK₃PO₄Dioxane80981.5[11]
Pd(OAc)₂ / P(o-tolyl)₃4-BromoacetophenonePhenylboronic acidK₂CO₃Toluene100>951.0
PEPPSI-IPr2-ChloroanisolePhenylboronic acidK₂CO₃THF80930.2[10]
[PdCl₂(NH₂CH₂COOH)₂]3-Bromobenzoic acidPhenylboronic acidK₂CO₃WaterRT970.1[12]

Experimental Protocols

Here, we provide a generalized, robust protocol for the Suzuki coupling of 3-Bromo-2-formylbenzoic acid based on best practices for hindered substrates. This should be taken as a starting point for optimization.

Recommended Protocol: Pd/SPhos Catalyzed Coupling

This protocol utilizes a highly active Buchwald ligand system known for its effectiveness with hindered substrates.[6]

Reagents & Equipment:

  • 3-Bromo-2-formylbenzoic acid (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene (5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add 3-Bromo-2-formylbenzoic acid, the arylboronic acid, and powdered K₃PO₄.

  • Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the reaction solvent. Stir for 5-10 minutes until a homogeneous solution is formed.

  • Reaction Initiation: Add the solvent to the Schlenk flask containing the solids, followed by the catalyst solution via syringe.

  • Heating & Monitoring: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Acidification & Extraction: Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the benzoic acid product. Extract the product into the organic layer. Repeat the extraction 2-3 times.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Caption: A general experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a guide to address common issues.

  • Low or No Conversion:

    • Cause: Inefficient oxidative addition.

    • Solution: Increase the temperature. Consider a more electron-rich or bulkier ligand (e.g., switch from SPhos to XPhos). Ensure the base is anhydrous and finely powdered.

  • Formation of Homocoupled Product (Ar-Ar):

    • Cause: Competing reaction pathway, often exacerbated by oxygen.

    • Solution: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.

  • Protodeborylation of Boronic Acid:

    • Cause: The boronic acid reacts with trace water or the acidic proton of the substrate before transmetalation.

    • Solution: Use anhydrous solvents and reagents. A slightly higher excess of the boronic acid (e.g., 1.5 equiv) may be beneficial.

Troubleshooting Start Reaction Issue? LowConversion Low / No Conversion Possible Causes: - Inactive Catalyst - Poor Oxidative Addition - Insufficient Temperature Start->LowConversion Low Yield SideProducts Side Products Observed Possible Causes: - Homocoupling (Ar-Ar) - Protodeborylation - Decomposition Start->SideProducts Impure Product Sol_LowConversion Solutions: - Increase Temperature - Use Bulkier/More Electron-Rich Ligand (e.g., XPhos) - Check Base Quality (Anhydrous, Powdered) - Degas System Thoroughly LowConversion->Sol_LowConversion Sol_SideProducts Solutions: - Improve Inert Atmosphere Technique - Use Anhydrous Solvents - Increase Boronic Acid Stoichiometry (1.5 equiv) SideProducts->Sol_SideProducts

Sources

Validation

Strategic Applications of 3-Bromo-2-formylbenzoic Acid in Heterocyclic Synthesis and Drug Discovery

Executive Summary & Core Value Proposition 3-Bromo-2-formylbenzoic acid (CAS 503821-93-0) is a high-value bifunctional scaffold used primarily in the synthesis of fused nitrogen heterocycles. Unlike simple benzoic acid d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Value Proposition

3-Bromo-2-formylbenzoic acid (CAS 503821-93-0) is a high-value bifunctional scaffold used primarily in the synthesis of fused nitrogen heterocycles. Unlike simple benzoic acid derivatives, this compound possesses two orthogonal reactive centers—an aldehyde (formyl) and a carboxylic acid—along with a strategic bromine handle at the ortho position relative to the formyl group.

Why Choose This Scaffold?

  • Regiocontrolled Cyclization: The pre-installed formyl and carboxyl groups allow for rapid, regioselective formation of phthalazinone and isoindolinone cores without the need for harsh oxidation steps required by methylbenzoic acid precursors.

  • Late-Stage Diversification: The C3-bromine atom (becoming C5 or C4 in fused systems) remains intact during cyclization, serving as a "handle" for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), essential for building structure-activity relationships (SAR) in PARP inhibitors and other kinase inhibitors.

Comparative Analysis: Performance vs. Alternatives

This section evaluates 3-Bromo-2-formylbenzoic acid against common alternative synthetic routes.

Application A: Synthesis of Phthalazinone Cores (PARP Inhibitor Scaffolds)

Target Product: 5-Bromophthalazin-1(2H)-one[1]

Feature3-Bromo-2-formylbenzoic Acid Route 3-Bromo-2-methylbenzoic Acid Route Phthalic Anhydride Route
Reaction Type Condensation (One-step)Oxidation + Condensation (Two-step)Nitration/Reduction or Bromination
Reagents Hydrazine hydrate, EtOH/AcOHKMnO4 (harsh) or NBS/AIBNHNO3/H2SO4 or Br2 (low selectivity)
Atom Economy High: Water is the only byproduct.Low: Heavy metal waste (Mn) or succinimide waste.Medium: Requires multiple steps.
Regioselectivity Exact: Br is fixed at C5 position.Good: Retains position, but oxidation can be messy.Poor: Bromination of anhydride yields mixtures.
Yield >85% (Typical)40–60% (Over 2 steps)50–70%
Application B: Synthesis of Isoindolinones

Target Product: 4-Bromo-isoindolin-1-one derivatives

Feature3-Bromo-2-formylbenzoic Acid Route Lithiation/Formylation Route
Methodology Reductive Amination / CyclizationDirected ortho-lithiation of benzamides
Conditions Mild (RT to 80°C), no inert gas needed.Cryogenic (-78°C), strictly anhydrous (n-BuLi).
Scalability Excellent: Robust for kg-scale.Poor: Difficult to manage exotherms at scale.
Functional Group Tolerance High (tolerates esters, nitriles).Low (incompatible with electrophiles).

Strategic Reaction Pathways (Visualization)

The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.

ReactionPathways cluster_legend Legend Start 3-Bromo-2-formylbenzoic Acid (CAS 503821-93-0) Hydrazine Reagent: N2H4·H2O Solvent: EtOH/AcOH Start->Hydrazine Cyclocondensation Amine Reagent: R-NH2 Cond: Reductive Amination Start->Amine Cyclization Phthalazinone 5-Bromophthalazin-1(2H)-one (PARP Inhibitor Core) Hydrazine->Phthalazinone Yield: 85-95% Isoindolinone 4-Bromo-isoindolin-1-one (Kinase Inhibitor Core) Amine->Isoindolinone Yield: 70-85% Suzuki Pd-Catalyzed Coupling (Ar-B(OH)2) Phthalazinone->Suzuki Late-Stage Diversification Isoindolinone->Suzuki FinalDrug Functionalized Drug Candidate (e.g., Biaryl Scaffold) Suzuki->FinalDrug key1 Starting Material key2 Target Scaffold key3 Downstream Value

Caption: Divergent synthesis pathways from 3-bromo-2-formylbenzoic acid yielding privileged heterocyclic cores.

Experimental Protocols

Protocol A: Synthesis of 5-Bromophthalazin-1(2H)-one

Objective: Synthesis of the core scaffold for PARP inhibitors. Mechanism: The hydrazine nucleophile attacks the more reactive aldehyde carbon first, forming a hydrazone intermediate, which subsequently undergoes intramolecular cyclization with the carboxylic acid to form the lactam ring.

Materials:

  • 3-Bromo-2-formylbenzoic acid (1.0 equiv)

  • Hydrazine hydrate (64% or 80% aq. solution, 1.2 – 1.5 equiv)

  • Ethanol (10 mL/g of substrate)

  • Acetic acid (catalytic, 0.1 equiv - optional but accelerates rate)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 3-Bromo-2-formylbenzoic acid and Ethanol. Stir at room temperature until a suspension or partial solution is obtained.

  • Addition: Add Hydrazine hydrate dropwise over 10 minutes. Caution: Exothermic reaction. The solution typically turns yellow/orange (hydrazone formation).

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[2] The starting material (acid) should disappear.

  • Work-up: Cool the reaction mixture to 0–5°C using an ice bath. The product, 5-bromophthalazin-1(2H)-one, will precipitate as a white to off-white solid.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold Ethanol (2x) and Diethyl ether (1x) to remove excess hydrazine.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

  • Typical Yield: 85–92%.

  • Characterization: 1H NMR (DMSO-d6) should show a characteristic singlet for the phthalazinone C4-H proton around δ 8.5 ppm and the NH proton around δ 12.5 ppm.

Protocol B: One-Pot Synthesis of 4-Bromo-isoindolin-1-ones

Objective: Synthesis of N-substituted isoindolinones via reductive amination.

Materials:

  • 3-Bromo-2-formylbenzoic acid (1.0 equiv)

  • Primary Amine (R-NH2) (1.1 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv) or H2/Pd-C (for non-halogenated analogs, but STAB is preferred here to avoid dehalogenation).

  • Solvent: DCE (1,2-Dichloroethane) or THF.

Step-by-Step Methodology:

  • Imine Formation: Mix the acid and the amine in DCE. Stir at room temperature for 1–2 hours. In many cases, the cyclic hydroxy-isoindolinone (pseudo-acid form) forms spontaneously.

  • Reduction: Add Sodium triacetoxyborohydride in portions. Stir at room temperature overnight.

  • Quench: Quench with saturated NaHCO3 solution.

  • Extraction: Extract with DCM. Wash organic layer with brine, dry over Na2SO4.

  • Purification: Concentrate and purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Decision Logic for Scaffold Selection

Use the following logic tree to determine if this scaffold is appropriate for your specific drug discovery campaign.

DecisionTree Q1 Target Structure? Phthalazinone Fused Phthalazinone (e.g., PARP targets) Q1->Phthalazinone Isoindolinone Isoindolinone (e.g., Kinase targets) Q1->Isoindolinone Q2 Is the Bromine Position Critical? CheckPos Need Br at C5 (Phthalazinone) or C4 (Isoindolinone)? Phthalazinone->CheckPos Isoindolinone->CheckPos Yes Yes: Use 3-Bromo-2-formylbenzoic acid CheckPos->Yes Orthogonal to Carbonyl No No: Need Br at C6/C7? CheckPos->No Alt Use 4-Bromo or 5-Bromo 2-formylbenzoic acid isomers No->Alt

Caption: Selection logic for brominated formyl-benzoic acid isomers based on target regiochemistry.

References

  • Synthesis of Phthalazinones: Organic Syntheses, Coll. Vol. 3, p. 737 (1955); Vol. 28, p. 25 (1948). (Foundational method for phthalazinone ring closure).

  • PARP Inhibitor Chemistry:Journal of Medicinal Chemistry, "Discovery of PARP Inhibitors". (General reference for the utility of phthalazinone scaffolds in drug design).
  • Isoindolinone Synthesis: RSC Advances, "One-pot synthesis of isoindolinones from 2-formylbenzoic acid". (Modern reductive amination protocols).

  • Product Safety & Data: PubChem Compound Summary for CID 11237307 (3-Bromo-2-formylbenzoic acid).

  • Regioselectivity in Heterocycles:Journal of Heterocyclic Chemistry, "Regioselective synthesis of substituted phthalazinones".

Sources

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Feasible Synthetic Routes

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3-Bromo-2-formylbenzoic acid
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3-Bromo-2-formylbenzoic acid
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